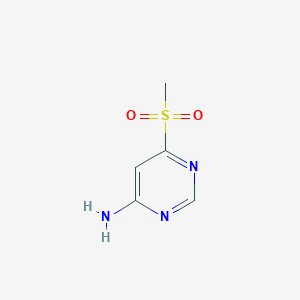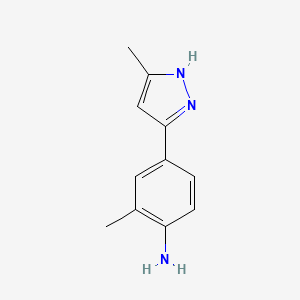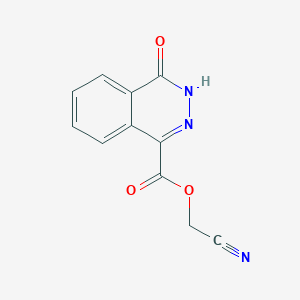
6-Methoxy-2-methylquinoline-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-2-methylquinoline-4-carbohydrazide, also known as MMQ, is a synthetic compound that has been widely used in scientific research. MMQ has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mécanisme D'action
The mechanism of action of 6-Methoxy-2-methylquinoline-4-carbohydrazide is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. This compound has also been found to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. This compound has also been found to inhibit the activity of HDACs, which are involved in the regulation of gene expression. Additionally, this compound has been found to possess anti-viral activity against several viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-Methoxy-2-methylquinoline-4-carbohydrazide is its wide range of biological activities. This compound has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new therapeutics. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for 6-Methoxy-2-methylquinoline-4-carbohydrazide research. One area of interest is the development of this compound-based therapeutics for the treatment of inflammatory diseases, cancer, and viral infections. Another area of interest is the elucidation of the mechanism of action of this compound, which could provide insights into the development of new drugs that target specific signaling pathways. Additionally, there is a need for further studies to explore the potential side effects and toxicity of this compound, which will be important for the development of safe and effective drugs.
Méthodes De Synthèse
6-Methoxy-2-methylquinoline-4-carbohydrazide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-methylquinoline-4-carboxylic acid with hydrazine hydrate in the presence of acetic acid. The resulting product is then treated with methoxyamine hydrochloride to yield this compound.
Applications De Recherche Scientifique
6-Methoxy-2-methylquinoline-4-carbohydrazide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells. Additionally, this compound has been found to have anti-viral activity against several viruses, including HIV-1 and HCV.
Propriétés
IUPAC Name |
6-methoxy-2-methylquinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-7-5-10(12(16)15-13)9-6-8(17-2)3-4-11(9)14-7/h3-6H,13H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKOPQUHDPVJIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Cyclopropyl(methylsulfonyl)amino]-2-methylpropanoic acid](/img/structure/B7637577.png)


![2-(2-chloro-4-fluorophenoxy)-N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7637595.png)

![4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid](/img/structure/B7637610.png)
![N-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylaniline](/img/structure/B7637613.png)
![5-[(Dimethylamino)methyl]thiophene-3-carbonitrile](/img/structure/B7637619.png)
![4-bromo-N-[(2-thiophen-3-yl-1,3-thiazol-4-yl)methyl]aniline](/img/structure/B7637623.png)

![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B7637637.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,5-dimethylbenzamide](/img/structure/B7637639.png)
![(E)-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide](/img/structure/B7637651.png)
